molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazines has been extensively studied, highlighting various methodologies to construct this heterocyclic framework. Notably, one approach involves the site-selective C-H functionalization of imidazo[1,2-a]pyridines, which has attracted much interest for its potent medicinal properties. The discovery of novel methods for the synthesis and functionalization of Imidazo[1,2-a]pyrazines continues to be a vibrant area of research. Transition metal catalysis has played a significant role in these developments, although metal-free approaches have also been identified as extremely beneficial (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazines is marked by its fused ring system, which imparts unique electronic and steric properties. These structural attributes are critical for the compound's reactivity and interactions with various substrates and ligands. While specific studies focusing solely on the molecular structure analysis of Imidazo[1,2-a]pyrazines were not identified, the general importance of such structural features is well acknowledged in the synthesis and application of these compounds.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazines undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to, C-H arylation, nucleophilic substitution, and cycloaddition. The ability to functionalize Imidazo[1,2-a]pyrazines at different positions of the ring system opens up pathways to a wide range of derivatives with varied chemical properties (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of Imidazo[1,2-a]pyrazines, such as solubility, melting point, and crystallinity, are influenced by the nature of substituents on the heterocyclic ring. These properties are crucial for determining the compound's suitability for different chemical processes and applications. Detailed studies on the physical properties specific to Imidazo[1,2-a]pyrazines are scarce, but the general understanding is that minor modifications to the ring structure can significantly alter these physical attributes.

Chemical Properties Analysis

Imidazo[1,2-a]pyrazines exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be attributed to the electron-rich nature of the nitrogen atoms in the heterocycle. These properties make them versatile intermediates in organic synthesis, capable of participating in various chemical transformations. The chemical properties of Imidazo[1,2-a]pyrazines are central to their utility in constructing complex molecules and heterocycles (Dar & Shamsuzzaman, 2015).

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
    • This compound has shown multifarious biological activity .
    • The progress made in synthetic methods and its reactivity are based on the pattern and position of the substitution .
  • Anticancer Activity

    • Imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity .
    • An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported .
    • The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .
    • The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
    • Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
    • In vitro experimental results revealed that compound 12b is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
  • Synthesis and Reactivity

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
    • The progress made in synthetic methods and its reactivity are based on the pattern and position of the substitution .
  • Fluorescent Derivatives

    • An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .
    • The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .
    • The photophysical properties of these new fluorescent derivatives are also presented .
  • Medicinal Chemistry and Drug Molecule Production

    • The imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds .
    • They have huge applications in medicinal chemistry and drug molecule production .
  • Antibacterial and Antifungal Activity

    • Imidazo[1,2-a]pyrazine derivatives have shown significant antibacterial and antifungal activity .
    • The compounds were tested against a variety of bacterial and fungal strains .
    • The results showed that some of the synthesized compounds exhibited promising antibacterial and antifungal activities .
  • Antiviral Activity

    • Some derivatives of Imidazo[1,2-a]pyrazine have demonstrated antiviral activity .
    • These compounds were tested against a variety of viruses .
    • The results indicated that some of the synthesized compounds showed promising antiviral activities .
  • Neurological Disorders

    • Imidazo[1,2-a]pyrazine has been used in the treatment of neurological disorders .
    • It has been found to have a neuroprotective effect in various models of neurological disorders .
    • The exact mechanism of action is still under investigation, but it is believed to involve modulation of certain neurotransmitter systems .

Safety And Hazards

Imidazo[1,2-a]pyrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity should help the scientific community to bring about future developments .

properties

IUPAC Name

imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAHHOKMIRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378007
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine

CAS RN

274-79-3
Record name Imidazo[1,2-a]pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrazine
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Record name Imidazo[1,2-a]pyrazine
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Synthesis routes and methods I

Procedure details

To a solution of aminopyrazine (5 g, 53 mol, 1 eq.) in ethanol (212 ml) was added bromoacetaldehyde diethylacetal (12 ml, 80 mol, 1.5 eq.) and HBr (48%, 26.5 ml). The mixture was heated at 70–80° C. for 17 hours. The mixture was then cooled to rt (room temperature), then a mixture of 1N NaOH (200 ml) and 20% IPA/DCM (isopropyl alcohol/Dichloromethane) was added to the reaction mixture. The combined organic layer was dried over sodium sulfate and concentrated to afford 5.9 g of brown solid of imidazo[1,2-a]pyrazine (yield 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
IPA DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottom set up with reflux condenser was charged with pyrazin-2-amine (1000 mg, 10.52 mmol), 2-chloroacetaldehyde (˜50% wt) (2.03 ml, 31.55 mmol), and EtOH (23 mL) and heated under reflux overnight. Next day LC/MS showed completion. The mixture was concentrated and passed through a plug of silica (solvent used: 1% MeOH/DCM) to afford imidazo[1,2-a]pyrazine as off-white solid. MS [M+H]=120.1; Calc'd for C6H5N3: 119.1
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of aminopyrazine (1 g, 10.5 mmol) and chloroacetaldehyde (50% wt in H2O; 1.98 g, 12.6 mmol) in 1.6 mL of EtOH was heated at 90° C. in a sealed tube for 5 h. Upon cooling to ambient temperature, the reaction mixture was concentrated and diluted with dichloromethane (DCM). The organic layer washed with saturated aqueous NaHCO3 then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 10% MeOH/DCM) to provide 0.8 g of product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Aminopyrazine (100 mg, 1.1 mmol) and bromoacetaldehyde dimethylacetal (253 mg, 1.6 mmol) were dissolved in ethanol (4.5 ml), hydrobromic acid (48%, 0.5 ml) added and the mixture was heated under reflux for 18 h. The solution was allowed to cool to room temperature then pre-adsorbed directly onto silica. Purification by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%) gave imidazo[1,2-α]pyrazine (90 mg, 72%) as a white crystalline solid: δH (360 MHz, CDCl3) 6.70 (1H, s), 7.82 (1H, s), 7.88 (1H, d, J 4), 8.29 (1H, d, J 4), 9.12 (1H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyrazin-2-amine 4a (5 g, 52 mmol) was dissolved in a 40% 2-chloroacetaldehyde solution (15 mL, 78 mmol), followed by addition of sodium bicarbonate (6.60 g, 78 mmol). After stirring for 48 hours at 100° C., the reaction mixture was cooled to room temperature, added with 100 mL of a saturated potassium carbonate solution, and extracted with dichloromethane (100 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain imidazo[1,2-a]pyrazine 4b (3 g, yield 50.0%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
C Sablayrolles, JC Milhavet, E Rechenq… - Journal of medicinal …, 1984 - ACS Publications
A series of imidazo [1, 2-a] pyrazine derivatives was synthesized by condensation of-halogenocarbonylcompounds and aminopyrazines. Various compounds resulted from competitive …
Number of citations: 75 pubs.acs.org
DB Belanger, PJ Curran, A Hruza, J Voigt… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis and structure–activity relationships (SAR) of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors are described. The X-ray crystal structure of imidazo[1,2-a…
Number of citations: 71 www.sciencedirect.com
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
C Patinote, NB Karroum, G Moarbess… - European journal of …, 2017 - Elsevier
The transcription nuclear factor NF-κB plays a pivotal role in chronic and acute inflammatory diseases. Among the several and diverse strategies for inhibiting NF-κB, one of the most …
Number of citations: 32 www.sciencedirect.com
MA Bazin, S Cojean, F Pagniez, G Bernadat… - European Journal of …, 2021 - Elsevier
Leishmaniasis constitutes a severe public health problem, with an estimated prevalence of 12 million cases. This potentially fatal disease has a worldwide distribution and in 2012, the …
Number of citations: 15 www.sciencedirect.com
I Singh, V Luxami, K Paul - European Journal of Medicinal Chemistry, 2019 - Elsevier
A novel series of 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine and 6-substituted-8-(1-benzyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine is …
Number of citations: 19 www.sciencedirect.com
R Goel, V Luxami, K Paul - RSC Advances, 2015 - pubs.rsc.org
A new series of imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized by the combination of two biologically active moieties, imidazo[1,2-a]pyrazine and coumarin, followed …
Number of citations: 42 pubs.rsc.org
S Myadaraboina, M Alla, V Saddanapu… - European journal of …, 2010 - Elsevier
Designed novel imidazo[1,2-a]pyrazine based inhibitors, synthesized by condensing α-aminopyrazines with α-halocarbonyl compounds followed by electrophilic substitutions. Cytotoxic …
Number of citations: 63 www.sciencedirect.com
K Zurbonsen, A Michel, PA Bonnet, MN Mathieu… - … : The Vascular System, 1999 - Elsevier
The activity of two series of imidazo[1,2-a]pyrazine derivatives on cell proliferation and differentiation and on apoptosis was examined in relation to their effects on phosphodiesterase (…
Number of citations: 15 www.sciencedirect.com
I Singh, V Luxami, K Paul - Scientific Reports, 2020 - nature.com
Novel derivatives possessing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds were synthesized using Suzuki-Miyaura cross-coupling reactions. In vitro anticancer activities …
Number of citations: 20 www.nature.com

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